molecular formula C9H6FNO B3029863 3-Fluoroquinolin-6-OL CAS No. 808755-53-5

3-Fluoroquinolin-6-OL

Cat. No.: B3029863
CAS No.: 808755-53-5
M. Wt: 163.15
InChI Key: WUAYWIYDQAWNFI-UHFFFAOYSA-N
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Description

3-Fluoroquinolin-6-OL: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of 3-Fluoroquinolin-6-OL, like other fluoroquinolones, is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, and its inhibition leads to a high level of antibacterial activity .

Mode of Action

This compound interacts with its target, bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the replication of bacterial DNA, thereby halting bacterial growth and reproduction .

Biochemical Pathways

It is known that the compound’s action on bacterial dna-gyrase disrupts the normal replication process of bacterial dna . This disruption can lead to downstream effects such as the cessation of bacterial growth and eventual bacterial death .

Pharmacokinetics

Fluoroquinolones in general are known for their favorable pharmacokinetic profiles . They achieve high serum concentrations and have low minimum inhibitory concentrations (MICs), making them suitable for the treatment of systemic infections .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction due to the disruption of bacterial DNA replication . This leads to a high level of antibacterial activity and the potential to treat infections caused by bacteria resistant to other classes of antibacterials .

Action Environment

It is known that the storage temperature for this compound is between 2-8°c in a sealed, dry environment . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-6-OL typically involves the fluorination of quinoline derivatives. One common method includes the cyclization of appropriate precursors followed by fluorination. For instance, a known method involves the preparation of this compound using pyridine and dichloromethane as solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and fluorination processes. These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinolin-6-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoroquinolin-6-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Fluoroquinolin-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other fluoroquinolones, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-fluoroquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAYWIYDQAWNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736200
Record name 3-Fluoroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808755-53-5
Record name 3-Fluoroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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